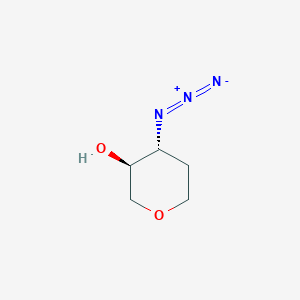

trans-4-Azidotetrahydropyran-3-ol

Description

BenchChem offers high-quality trans-4-Azidotetrahydropyran-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Azidotetrahydropyran-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3S,4R)-4-azidooxan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-1-2-10-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJACWGLWDZDTR-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of trans-4-Azidotetrahydropyran-3-ol

This is an in-depth technical guide on the synthesis of trans-4-Azidotetrahydropyran-3-ol , a critical scaffold in the development of PROTAC linkers, glycomimetics, and bioorthogonal probes.

Executive Summary & Retrosynthetic Analysis

The synthesis of trans-4-azidotetrahydropyran-3-ol is a classic example of stereocontrolled ring-opening of a meso-epoxide. The target molecule contains a vicinal azido-alcohol motif with a trans relative configuration, necessitating an SN2-type nucleophilic attack on a rigid or semi-rigid electrophile.

Retrosynthetic Logic

The most efficient disconnection is at the C-N bond, tracing back to the regioselective and stereospecific opening of 3,7-dioxabicyclo[4.1.0]heptane (also known as 3,4-epoxytetrahydropyran).[1] This epoxide is accessible via the oxidation of the commercially available 3,6-dihydro-2H-pyran .

Key Structural Considerations:

-

Symmetry: The precursor 3,6-dihydro-2H-pyran possesses a plane of symmetry. Consequently, the resulting epoxide is a meso compound.[1]

-

Regiochemistry: Due to the symmetry of the meso-epoxide, nucleophilic attack at C3 or C4 yields the same racemic product (after re-numbering to minimize locants).[1]

-

Stereochemistry: The reaction follows the Fürst-Plattner rule (trans-diaxial opening), ensuring the formation of the trans-isomer.[1]

Figure 1: Retrosynthetic pathway utilizing the symmetry of the pyran precursor.[1]

Core Synthesis Strategy

Phase 1: Epoxidation of 3,6-Dihydro-2H-pyran

The first step involves the conversion of 3,6-dihydro-2H-pyran to the corresponding epoxide. Meta-chloroperoxybenzoic acid (m-CPBA) is the preferred oxidant due to its reliability and ease of handling on a gram scale.[1]

-

Reaction Type: Prilezhaev Reaction (Concerted syn-addition).[1]

-

Critical Parameter: Temperature control (0 °C) is vital to prevent acid-catalyzed ring opening of the labile epoxide by the m-chlorobenzoic acid byproduct.[1]

Phase 2: Nucleophilic Ring Opening (Azidolysis)

The epoxide is opened using sodium azide (NaN3).[1] To facilitate the attack of the azide anion on the oxygen-containing ring, a buffering agent (typically Ammonium Chloride, NH4Cl) is employed.[1] This maintains the pH in a range that activates the epoxide oxygen (via hydrogen bonding or partial protonation) without generating hazardous concentrations of hydrazoic acid (HN3).[1]

-

Mechanism: SN2 attack.[1]

-

Stereochemical Outcome: Anti-addition leading to the trans-isomer.[1]

-

Solvent System: Aqueous alcohol (MeOH/H2O or EtOH/H2O) is required to solubilize both the organic epoxide and the inorganic azide salt.[1]

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]

-

Starting Material: 3,6-Dihydro-2H-pyran (CAS: 2562-37-0)

-

Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max.[1]

-

Nucleophile: Sodium Azide (NaN3) [DANGER: ACUTE TOXIN ][1]

-

Buffer: Ammonium Chloride (NH4Cl)[1]

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc).[1]

Step 1: Synthesis of 3,7-Dioxabicyclo[4.1.0]heptane[1]

-

Setup: Charge a flame-dried round-bottom flask with 3,6-dihydro-2H-pyran (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

-

Addition: Dissolve m-CPBA (1.2 equiv) in DCM and add it dropwise to the stirred alkene solution over 30 minutes. Maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (rt) and stir for 4–6 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; epoxide appears as a distinct spot).[1]

-

Workup:

-

Quench excess peroxide by adding saturated aqueous Na2SO3 solution.[1][2] Stir for 15 minutes (starch-iodide test should be negative).

-

Dilute with DCM and wash the organic layer with saturated aqueous NaHCO3 (3x) to remove m-chlorobenzoic acid.[1]

-

Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo (bath temp < 30 °C, product is volatile).

-

-

Output: Colorless oil (Yield: ~85–95%).[1] Used directly in the next step without further purification.[3]

Step 2: Ring Opening to trans-4-Azidotetrahydropyran-3-ol

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the epoxide (from Step 1, 1.0 equiv) in a mixture of MeOH:Water (8:1 v/v) .

-

Reagent Addition: Add NH4Cl (2.0 equiv) and NaN3 (3.0 equiv).

-

Reaction: Heat the mixture to 70 °C (Reflux) for 12–16 hours.

-

Mechanistic Check: The reaction proceeds via attack at either C4 or C5 (equivalent positions).[1]

-

-

Workup:

-

Cool to room temperature.[1][3] Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Dilute the aqueous residue with water and extract exhaustively with EtOAc (4x).[1] Azido-alcohols can be water-soluble; salting out the aqueous layer with NaCl improves recovery.

-

Wash combined organics with brine, dry over MgSO4, and filter.[1]

-

-

Purification: Concentrate the filtrate. Purify the crude residue via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

-

Characterization:

Mechanistic Insight & Visualization[1]

The stereochemical outcome is governed by the Fürst-Plattner Rule (Trans-Diaxial Effect).[1] In six-membered rings, nucleophilic opening of epoxides occurs preferentially to yield the diaxial product, which then relaxes to the more stable diequatorial conformer (if applicable).[1]

Pathway:

-

Activation: The epoxide oxygen is activated by the ammonium ion (hydrogen bonding).[1]

-

Attack: The azide anion attacks the carbon atom from the face opposite to the epoxide oxygen (anti-attack).[1]

-

Conformation: The transition state leads to the initial formation of the diaxial isomer.[1]

Figure 2: Mechanistic flow of the stereoselective ring opening.[1]

Safety & Scalability Protocols

Azide Handling (Critical)

-

Acid Contact: Never mix sodium azide with strong acids.[1] This generates Hydrazoic Acid (HN3) , which is highly toxic and explosive.[1]

-

Heavy Metals: Avoid using metal spatulas or connecting the reaction to lead/copper plumbing (drains).[1] Heavy metal azides are primary explosives.[1]

-

Waste Disposal: Quench azide residues with dilute sodium hypochlorite (bleach) or using the nitrous acid method (NaNO2 + H2SO4) in a dedicated fume hood before disposal.[1]

Scalability

This route is scalable to multigram (10–50g) quantities.[1]

-

Heat Management: The epoxidation is exothermic; slow addition is crucial at scale.[1]

-

Purification: The polarity difference between the epoxide and the azido-alcohol allows for easy separation.[1] For larger scales, distillation is not recommended due to the thermal instability of the azide group; column chromatography or crystallization (if derivatized) is preferred.[1]

References

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[1] Ring Opening of Epoxides with Sodium Azide in Water.[1][4] A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096.[1] Link

-

Das, B., et al. (2007).[1] Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide. Synthesis, 2007(05), 666-668.[1] Link

-

Scriven, E. F., & Turnbull, K. (1988).[1] Azides: their preparation and synthetic uses.[1] Chemical Reviews, 88(2), 297-368.[1] Link[1]

-

PubChem Compound Summary. (2024). trans-4-Aminotetrahydropyran-3-ol (Precursor/Derivative Data). National Center for Biotechnology Information.[1] Link(Note: Analogous chemistry referenced for pyran systems).[1]

Sources

Technical Deep Dive: trans-4-Azidotetrahydropyran-3-ol

Executive Summary

trans-4-Azidotetrahydropyran-3-ol is a bifunctional heterocyclic building block critical to modern medicinal chemistry. It serves as a "Click-Ready" scaffold, offering orthogonal reactivity: a nucleophilic hydroxyl group and an electrophilic/cycloaddition-ready azide moiety. Its primary utility lies in the synthesis of aminopyrans (bioisosteres of morpholines and piperidines) and as a core for fragment-based drug discovery (FBDD).

This guide details the physicochemical profile, regioselective synthesis, and downstream applications of this compound, emphasizing the practicalities of handling organic azides and the stereoelectronic principles governing its formation.

Structural & Physicochemical Profile

The molecule consists of a saturated six-membered ether ring (tetrahydropyran) substituted with an azide (-N₃) and a hydroxyl (-OH) group in a trans relationship.

| Property | Data / Description |

| IUPAC Name | trans-4-Azidotetrahydro-2H-pyran-3-ol |

| Common Precursor CAS | 215940-92-4 (refers to the trans-4-amino derivative) |

| Molecular Formula | C₅H₉N₃O₂ |

| Molecular Weight | 143.15 g/mol |

| Stereochemistry | trans (derived from anti-addition to epoxide) |

| C/N Ratio | 1.66 (Requires careful safety handling; see Section 5) |

| Physical State | Viscous colorless to pale yellow oil (typical) |

| Solubility | Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water |

Stereochemical Configuration

The trans relationship is dictated by the synthetic route (S_N2 opening of an epoxide). In the ground state, the molecule exists in a chair conformation where the substituents prefer a diequatorial orientation to minimize 1,3-diaxial interactions, although the synthesis kinetic product is often the diaxial opener (Fürst-Plattner rule).

Synthetic Pathways & Regioselectivity[6][8][9][10][11][12][13][14]

The synthesis of trans-4-azidotetrahydropyran-3-ol is a classic example of stereocontrolled ring opening. The precursor is 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran), derived from 3,6-dihydro-2H-pyran.

Mechanism: The Fürst-Plattner Rule

Ring opening of the epoxide with sodium azide (NaN₃) proceeds via an S_N2 mechanism.

-

Regioselectivity: The attack can occur at C3 or C4. While both positions are secondary, electronic effects from the ring oxygen (O1) and conformational constraints often lead to a mixture of regioisomers (4-azido-3-hydroxy and 3-azido-4-hydroxy).

-

Stereoselectivity: The nucleophile (N₃⁻) attacks from the face opposite the epoxide oxygen, resulting in exclusive anti (trans) stereochemistry.

Experimental Workflow

The following diagram illustrates the synthesis and the divergence of regioisomers.

Figure 1: Synthetic route from commercially available alkene to the azido-alcohol isomers.

Protocol: Epoxide Ring Opening

Note: This protocol assumes the use of standard laboratory safety equipment for handling azides.

-

Reagents: 3,4-Epoxytetrahydropyran (1.0 eq), Sodium Azide (1.5 eq), Ammonium Chloride (1.5 eq).

-

Solvent: Methanol/Water (8:1 v/v).

-

Procedure:

-

Dissolve the epoxide in the solvent mixture.

-

Add NH₄Cl and NaN₃.[1]

-

Heat to reflux (65–80 °C) for 12–16 hours.

-

Monitor by TLC (stain with anisaldehyde or phosphomolybdic acid; azides are not UV active).

-

-

Workup:

-

Cool to RT. Concentrate to remove methanol.

-

Extract aqueous residue with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over MgSO₄.

-

-

Purification: Silica gel chromatography is required to separate the 4-azido (target) from the 3-azido isomer if regioselectivity is low. Gradient elution with Hexane/EtOAc (typically 20-50% EtOAc).

Reactivity Profile & Applications

The trans-4-azidotetrahydropyran-3-ol scaffold offers two distinct "handles" for chemical modification, allowing it to serve as a versatile linker in drug discovery.

A. The Azide Handle (Electrophile/Dipole)

-

CuAAC (Click Chemistry): Reacts with terminal alkynes using Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles. This is widely used to attach the pyran ring to fluorophores, peptides, or other pharmacophores [1].

-

Staudinger Reduction: Treatment with Triphenylphosphine (PPh₃) followed by hydrolysis yields trans-4-aminotetrahydropyran-3-ol (CAS 215940-92-4), a key intermediate for amide coupling.

B. The Hydroxyl Handle (Nucleophile)

-

Alkylation/Acylation: Can be converted to esters or ethers to modulate lipophilicity.

-

Oxidation: Swern or Dess-Martin oxidation yields the 4-azidotetrahydropyran-3-one , a precursor for reductive aminations to access cis-isomers or spirocycles.

Figure 2: Divergent synthetic utility of the core scaffold.

Safety & Stability (The "Rule of Six")

Working with organic azides requires strict adherence to safety protocols.[2]

-

C/N Ratio: The molecular formula C₅H₉N₃O₂ has 5 carbons and 3 nitrogens.

-

Rule of thumb:

. -

Here:

. -

Status: Potentially Energetic. This compound falls below the safety threshold of 3. It should be treated as a potential explosive.

-

-

Handling Protocols:

-

Never concentrate to dryness if the mass is >1g. Store as a solution whenever possible.

-

Avoid halogenated solvents (DCM) with sodium azide during synthesis to prevent formation of diazidomethane (highly explosive).

-

Equipment: Use Teflon or plastic spatulas; avoid metal (especially copper or lead) which can form sensitive metal azides.

-

Waste: Quench azide residues with 10% sodium nitrite (NaNO₂) and sulfuric acid or commercially available azide quenching kits before disposal.

-

Quantitative Data Summary

| Parameter | Value | Notes |

| Boiling Point | N/A (Decomposes) | Do not distill.[3] |

| Flash Point | >110 °C (Predicted) | |

| Density | ~1.25 g/cm³ | Predicted based on analogs. |

| pKa (OH) | ~14.5 | Typical secondary alcohol. |

| Regioselectivity (C4:C3) | ~60:40 to 70:30 | Dependent on solvent/catalyst [2]. |

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[4] Ring Opening of Epoxides with Sodium Azide in Water.[1][5][6][4] A Regioselective pH-Controlled Reaction.[1] The Journal of Organic Chemistry, 64(16), 6094–6096.

-

BTC Pharm. (n.d.). Product: trans-4-Aminotetrahydropyran-3-ol (CAS 215940-92-4).[7][8][9]

-

Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. fishersci.com [fishersci.com]

- 3. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. trans-4-Aminotetrahydropyran-3-ol 97% | CAS: 215940-92-4 | AChemBlock [achemblock.com]

- 8. trans-4-AMinotetrahydropyran-3-ol | 215940-92-4 [chemicalbook.com]

- 9. 215940-92-4 / trans-4-AMinotetrahydropyran-3-ol | BTCpharm华祥医药 [btcpharm.com]

Technical Deep Dive: trans-4-Azidotetrahydropyran-3-ol

This guide details the chemical profile, synthesis, and application of trans-4-Azidotetrahydropyran-3-ol , a critical intermediate in the synthesis of amino-sugar mimics and fragment-based drug discovery (FBDD).

Executive Summary

trans-4-Azidotetrahydropyran-3-ol is a bifunctional heterocyclic scaffold characterized by a 1,2-trans arrangement of an azide and a hydroxyl group on a tetrahydropyran (THP) ring. It serves as a "chimeric" building block, bridging the gap between carbohydrate chemistry and small-molecule medicinal chemistry. Its primary utility lies in its role as a masked amino-alcohol precursor and a bioorthogonal "click" chemistry handle, allowing for the rapid diversification of lead compounds without protecting group manipulation.

Key Technical Alert: With a (C+O)/N ratio of ~2.3, this molecule falls below the safety threshold of 3.0, classifying it as a high-energy compound. It should be stored in solution and never distilled to dryness.

Chemical Profile & Stereochemical Analysis

Structural Attributes[1][2][3]

-

IUPAC Name: (3R,4R)-4-azidotetrahydro-2H-pyran-3-ol

-

Molecular Formula: C

H -

Molecular Weight: 143.14 g/mol

-

Stereochemistry: The trans relationship is thermodynamically favored in the ring-opening synthesis. In the ground state chair conformation, the diequatorial conformer is generally preferred to avoid 1,3-diaxial interactions, though the anomeric effect from the ring oxygen can influence the equilibrium.

Mechanistic Origin (Furst-Plattner Rule)

The synthesis relies on the nucleophilic ring opening of 3,4-epoxytetrahydropyran (3,7-dioxabicyclo[4.1.0]heptane). The regioselectivity and stereoselectivity are governed by the Furst-Plattner Rule (trans-diaxial effect).[1][2]

-

Regioselectivity: Nucleophilic attack by the azide ion (

) occurs preferentially at C4 . While electronic induction from the ring oxygen (O1) deactivates C3, the primary driver is the transition state geometry. -

Stereoselectivity: The reaction proceeds via a half-chair transition state.[1] The azide attacks the epoxide carbon that allows the ring to snap directly into a chair conformation with the incoming nucleophile and the leaving oxygen in a trans-diaxial arrangement.

Figure 1: Mechanistic pathway governed by stereoelectronic control.

Synthetic Methodology

Route Overview

The most robust route involves the epoxidation of 3,6-dihydro-2H-pyran followed by azidolysis. This protocol avoids the use of unstable halo-hydrin intermediates.

| Step | Transformation | Reagents | Key Condition |

| 1 | Olefin Epoxidation | m-CPBA, DCM | 0°C to RT |

| 2 | Epoxide Opening | NaN | Reflux (65°C) |

Detailed Experimental Protocol

Step 1: Synthesis of 3,7-Dioxabicyclo[4.1.0]heptane

-

Setup: Charge a round-bottom flask with 3,6-dihydro-2H-pyran (1.0 equiv) and dichloromethane (DCM) [0.5 M]. Cool to 0°C.

-

Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise to control exotherm.

-

Reaction: Stir at room temperature for 3-4 hours. Monitor by TLC (stain with p-anisaldehyde; epoxide appears as a faint blue spot).

-

Workup: Quench with saturated aqueous Na

S -

Purification: Distillation is possible but risky due to peroxide potential. Flash column chromatography (Silica, Hex/EtOAc) is recommended for safety.

Step 2: Ring Opening to trans-4-Azidotetrahydropyran-3-ol

-

Reaction Matrix: Dissolve the epoxide (1.0 equiv) in a mixture of Methanol and Water (8:1 ratio).

-

Reagent Addition: Add Sodium Azide (NaN

, 1.5 equiv) and Ammonium Chloride (NH -

Heating: Heat the mixture to reflux (approx. 65°C) for 12–16 hours.

-

Safety Check: Ensure the reaction is vented through a bubbler to prevent pressure buildup.

-

Workup: Cool to RT. Concentrate methanol under reduced pressure (do not dry completely). Dilute with water and extract exhaustively with Ethyl Acetate.

-

Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Yield Expectation: 75–85% over two steps.

Characterization & Data Analysis

Spectroscopic Signature

The identity of the trans isomer is confirmed by the coupling constant (

| Technique | Diagnostic Signal | Interpretation |

| Azide-bearing methine. | ||

| Hydroxyl-bearing methine. | ||

| Coupling | Indicates trans-diaxial relationship (confirming trans product). | |

| IR | 2100 cm | Characteristic Azide ( |

| Carbon attached to Azide. | ||

| Carbon attached to Hydroxyl. |

Mass Spectrometry

-

Method: ESI-MS (Positive mode).

-

Observation:

peak at m/z 166.1. -

Note: Azides often lose N

under hard ionization; soft ionization is required.

Applications in Drug Discovery[2]

Click Chemistry (CuAAC)

The C4-azide is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the THP ring to be tethered to pharmacophores, creating libraries of THP-triazoles which mimic glycosidic linkages but are hydrolytically stable.

Reduction to Amino-Alcohols

Reduction of the azide (via Staudinger reaction with PPh

-

Neuraminidase inhibitors (Flu mimics).

-

Antibiotics (Aminoglycoside mimetics).

Figure 2: Divergent synthetic utility of the scaffold.

Safety Protocols (Critical)

The "Rule of Six" & C/N Ratio

Organic azides are potentially explosive. The stability is estimated by the ratio

-

This Molecule:

. -

Status: Unstable / High Energy.

-

Protocol:

-

Do not distill the azide to dryness. Always keep it solvated.

-

Shielding: Use a blast shield during the reflux step.

-

Waste: Quench azide waste with dilute bleach (NaOCl) or the specific "Azide Kill" method (nitrite/acid) before disposal to prevent formation of diazidomethane in DCM waste streams.

-

References

-

Regioselectivity of Epoxide Opening: Fringuelli, F. et al. "Ring Opening of Epoxides with Sodium Azide in Water.[3] A Regioselective pH-Controlled Reaction." Journal of Organic Chemistry, 1999.[3][4] Link

-

Furst-Plattner Rule: "Stereoselective addition of nucleophiles to cyclohexene derivatives." Wikipedia. Link

-

Azide Safety: "Organic Azide Safety Guidelines." University of California, Santa Cruz. Link

-

THP Scaffolds in Synthesis: Nortcliffe, A. et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 2017. Link

Sources

Technical Guide: trans-4-Azidotetrahydropyran-3-ol Derivatives

Executive Summary

The trans-4-azidotetrahydropyran-3-ol scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a critical junction point for accessing

Critical Safety Notice:

This molecule possesses a

Part 1: Structural Significance & Synthetic Logic[2]

The Stereochemical Imperative

The utility of this scaffold relies on the precise trans-diequatorial or trans-diaxial relationship between the azide and hydroxyl groups. In six-membered rings, nucleophilic opening of epoxides is governed by the Fürst-Plattner Rule , which dictates that the nucleophile attacks the epoxide carbon that allows the product to assume a trans-diaxial conformation directly from the transition state.

Retrosynthetic Analysis

The most robust route to trans-4-azidotetrahydropyran-3-ol (3) involves the regioselective ring opening of 3,7-dioxabicyclo[4.1.0]heptane (2), derived from the epoxidation of 3,6-dihydro-2H-pyran (1).[1][2]

Figure 1: Synthetic workflow for the generation of the trans-azidohydrin core.

Part 2: Validated Experimental Protocols

Step 1: Epoxidation of 3,6-Dihydro-2H-pyran

Objective: Isolate 3,7-dioxabicyclo[4.1.0]heptane.[1]

-

Reagents: 3,6-dihydro-2H-pyran (1.0 equiv), m-CPBA (1.2 equiv), DCM (Solvent).[1]

-

Procedure:

-

Dissolve 3,6-dihydro-2H-pyran in DCM (0.5 M) and cool to 0°C.

-

Add m-CPBA portion-wise to control exotherm.

-

Stir at RT for 12 hours. Monitor by TLC (stain with Anisaldehyde; epoxides stain blue/purple).[1][2]

-

Quench: Wash with sat. Na2SO3 (to destroy excess peroxide) then sat.[1] NaHCO3.

-

Purification: Distillation is possible for this intermediate, but use caution.[2]

-

Step 2: Regioselective Ring Opening (The Critical Step)

Objective: Synthesis of trans-4-azidotetrahydropyran-3-ol.

Mechanism:

-

Reagents: Epoxide (from Step 1), Sodium Azide (NaN3, 1.5 equiv), Ammonium Chloride (NH4Cl, 1.5 equiv), Methanol/Water (8:1).[1]

-

Protocol:

-

Safety Setup: Use a blast shield. Ensure no halogenated solvents are present (risk of diazidomethane formation).[3][4]

-

Dissolve the epoxide in MeOH/H2O.

-

Add NH4Cl (buffers the reaction, activating the epoxide via hydrogen bonding without causing polymerization).[1]

-

Add NaN3 carefully.

-

Heat to reflux (65°C) for 12–18 hours.

-

Workup: Cool to RT. Concentrate partially to remove MeOH (do not dry completely).[1] Extract with Ethyl Acetate.

-

Validation: The product is a viscous oil. IR should show a strong stretch at ~2100 cm⁻¹ (

).[1]

-

Table 1: Reaction Optimization Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | MeOH : H2O (8:[2]1) | Solubilizes inorganic salts while maintaining organic solubility. |

| Activator | NH4Cl (1.5 eq) | Mild acid catalysis prevents polymerization observed with strong Lewis acids.[1][2] |

| Temperature | 65°C (Reflux) | Required to overcome the activation energy of the secondary carbon attack. |

| Stoichiometry | 1.5 eq NaN3 | Excess azide drives the equilibrium to completion; excess is removed in aqueous wash. |

Part 3: Derivatization & Application Strategies

Once isolated, the trans-4-azidotetrahydropyran-3-ol is a versatile branching point.

Pathway A: Staudinger Reduction (Access to Amines)

To generate the trans-4-aminotetrahydropyran-3-ol (a mimetic of amino sugars like daunosamine):

-

Reagents:

(1.1 equiv), THF/H2O.[1] -

Protocol: Stir azide with Triphenylphosphine at RT. Nitrogen gas evolves. Add water to hydrolyze the aza-ylide intermediate.

-

Advantage: Chemoselective; does not affect other reducible groups (alkenes, benzyl ethers) if present.[1]

Pathway B: CuAAC (Click Chemistry)

To generate triazole-linked libraries for Fragment-Based Drug Discovery (FBDD):

-

Reagents: Terminal Alkyne,

(10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H2O.[1] -

Utility: Connects the THP core to aromatic pharmacophores to probe sub-pockets in enzymes (e.g., Pendrin inhibitors).[1][2]

Figure 2: Divergent functionalization of the azido-alcohol core.[1]

Part 4: Analytical Characterization & Self-Validation

NMR Spectroscopy (Self-Validating the Stereochemistry)

The stereochemistry is confirmed by the coupling constants (

-

and

-

Coupling Constant (

): -

Chemical Shifts (Approximate):

Infrared Spectroscopy (Safety Check)

-

Diagnostic Peak: Strong absorption at 2090–2110 cm⁻¹ (Azide asymmetric stretch).[1][2]

-

Absence Check: If reducing to the amine, this peak must disappear completely.

Part 5: Safety & Handling (Mandatory)[1]

1. The "Rule of Six" Violation: This molecule has 5 carbons for 3 nitrogens. It violates the "Rule of Six" (which suggests 6 carbons per energetic functional group).[4]

-

Mitigation: Never store more than 1–2 grams in pure form. Store as a solution in THF or Ethanol.

2. Incompatibility:

-

Acids: Contact with strong acid releases

(Hydrazoic acid), which is highly toxic and explosive.[1][2] -

Metals: Do not use metal spatulas. Copper or lead azides (formed in drains or on tools) are primary explosives.[1][2]

-

Halogenated Solvents: Avoid DCM/Chloroform during the azide step to prevent formation of di-azidomethane (explosive).

References

-

Regioselective Ring Opening of Epoxides: Fringuelli, F. et al. "Ring Opening of Epoxides with Sodium Azide in Water.[6][7] A Regioselective pH-Controlled Reaction." Journal of Organic Chemistry, 1999.[6] [1]

-

Safety of Organic Azides: Bräse, S. et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.[1] [1]

-

THP Scaffolds in Drug Discovery: Nortcliffe, A. et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery."[8] Bioorganic & Medicinal Chemistry, 2017.[1][8]

-

Azide Handling Guidelines: "Safe Handling of Azides." University of Pittsburgh Safety Manual.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. uvic.ca [uvic.ca]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]

- 7. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

- 8. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-4-Azidotetrahydropyran-3-ol mechanism of action

Topic: trans-4-Azidotetrahydropyran-3-ol: Mechanistic Principles and Synthetic Utility in Drug Discovery

Part 1: Executive Summary & Strategic Context

trans-4-Azidotetrahydropyran-3-ol (CAS: 215940-92-4) is a critical synthetic intermediate and pharmacophore precursor in modern medicinal chemistry.[1] While not a therapeutic agent itself, its value lies in its role as a "masked" form of the trans-4-aminotetrahydropyran-3-ol scaffold—a privileged motif found in inhibitors of kinases, glycosidases, and GPCR ligands.

For drug development professionals, the "mechanism of action" of this compound is defined by its chemical reactivity profile :

-

Stereoelectronic Control: The trans-diaxial opening of the precursor epoxide ensures precise stereochemical definition.

-

Bioorthogonal Utility: The azide functionality serves as a high-fidelity handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling fragment-based drug discovery (FBDD) and proteomic profiling.

-

Pharmacophoric Evolution: Post-functionalization, the tetrahydropyran ring acts as a bioisostere for morpholine or piperidine, improving metabolic stability and solubility while maintaining hydrogen-bonding vectors.

Part 2: Mechanistic Principles of Synthesis & Reactivity

Stereoselective Synthesis: The Fürst-Plattner Rule

The formation of trans-4-azidotetrahydropyran-3-ol is governed by the Fürst-Plattner rule (trans-diaxial effect). The reaction typically proceeds via the nucleophilic ring-opening of 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran).

-

Mechanism: The azide ion (

) attacks the epoxide carbon. In a half-chair conformation, the nucleophile attacks the carbon that allows the resulting alcohol and azide groups to assume a trans-diaxial arrangement in the transition state, which eventually relaxes to the more stable diequatorial chair conformation in the product. -

Regioselectivity: Attack at C4 is favored due to steric and electronic factors inherent to the pyran ring oxygen, leading to the 4-azido-3-hydroxy substitution pattern.

Bioorthogonal "Click" Mechanism (CuAAC)

In chemical biology applications, the azide group undergoes a 1,3-dipolar cycloaddition with terminal alkynes.

-

Catalytic Cycle: Cu(I) coordinates the alkyne, forming a copper-acetylide. The azide nitrogen coordinates to the copper, forming a metallacycle intermediate. Ring contraction releases the 1,4-disubstituted 1,2,3-triazole.

-

Utility: This mechanism is used to "click" the tetrahydropyran scaffold onto DNA-encoded libraries or proteolysis-targeting chimeras (PROTACs).

Part 3: Visualization of Signaling & Reaction Pathways

Figure 1: Stereoselective Synthesis & Click Transformation

Caption: Mechanistic pathway from epoxide precursor to triazole-linked pharmacophore via trans-diaxial opening and CuAAC.

Part 4: Experimental Protocols

The following protocols are designed for high reproducibility and safety. Warning: Sodium azide is highly toxic and can form explosive metal azides. Use Teflon-coated spatulas and avoid halogenated solvents (like DCM) in the presence of azides where possible.

Protocol A: Synthesis of trans-4-Azidotetrahydropyran-3-ol

Objective: Ring-opening of 3,7-dioxabicyclo[4.1.0]heptane to yield the trans-azido alcohol.

-

Reagents:

-

3,7-Dioxabicyclo[4.1.0]heptane (1.0 eq)

-

Sodium Azide (

) (1.5 eq) -

Ammonium Chloride (

) (1.5 eq) -

Solvent: Methanol/Water (8:1 v/v)

-

-

Procedure:

-

Step 1: Dissolve

and -

Step 2: Add the epoxide dropwise at room temperature.

-

Step 3: Heat the mixture to 65°C and stir for 12-16 hours . Monitor by TLC (stain with Anisaldehyde; azide is not UV active).

-

Step 4: Cool to room temperature. Concentrate under reduced pressure to remove methanol.

-

Step 5: Dilute residue with water and extract with Ethyl Acetate (3x).

-

Step 6: Wash combined organics with brine, dry over

, and concentrate. -

Step 7: Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

-

Validation:

-

1H NMR (CDCl3): Look for the H-4 proton (multiplet) and H-3 proton (multiplet). The coupling constant

should indicate a trans-relationship (typically ~9-10 Hz for axial-axial, though chair flipping can average this; the rigid trans configuration is key). -

IR: Strong azide stretch at ~

.

-

Protocol B: Staudinger Reduction to trans-4-Aminotetrahydropyran-3-ol

Objective: Converting the azide to the primary amine for medicinal chemistry coupling.

-

Reagents:

-

trans-4-Azidotetrahydropyran-3-ol (1.0 eq)

-

Triphenylphosphine (

) (1.2 eq) -

Solvent: THF/Water (10:1)

-

-

Procedure:

-

Step 1: Dissolve azide in THF. Add

in portions at 0°C. -

Step 2: Warm to RT and stir for 2 hours (evolution of

gas). -

Step 3: Add water and heat to 50°C for 3 hours to hydrolyze the aza-ylide intermediate.

-

Step 4: Acidify with 1M HCl to pH 2. Wash with Ether (removes

). -

Step 5: Basify aqueous layer with NaOH to pH 12. Extract with DCM (5x).

-

Step 6: Dry and concentrate to yield the amine.

-

Part 5: Quantitative Data & Pharmacophoric Properties

Table 1: Physicochemical Profile of the Scaffold

| Property | Value / Characteristic | Relevance in Drug Design |

| Molecular Weight | 143.14 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3). |

| ClogP | ~ -0.2 | High polarity improves solubility of lipophilic warheads. |

| H-Bond Donors | 1 (OH) | Critical for interacting with backbone carbonyls in enzymes. |

| H-Bond Acceptors | 3 (O, N3) | Ether oxygen acts as a weak acceptor; Azide is a dipole. |

| Topological Polar Surface Area | ~60 Ų | Good membrane permeability range. |

| Stereochemistry | trans (3R, 4R) or (3S, 4S) | Mimics the equatorial-equatorial substitution of glucose. |

Part 6: References

-

World Intellectual Property Organization. (2023). Antimalarial Hexahydropyrimidine Analogues. (WO2023152042A1). Google Patents.

-

Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational reference for the CuAAC mechanism described). [Link]

Sources

Application Note: High-Fidelity Protein Labeling with trans-4-Azidotetrahydropyran-3-ol

Abstract

This technical guide details the protocol for utilizing trans-4-Azidotetrahydropyran-3-ol (Azido-THP) as a conformationally restricted, hydrophilic bioorthogonal linker for protein profiling. Unlike flexible linear azido-alcohols, the tetrahydropyran (THP) scaffold offers superior hydrolytic stability and reduced entropic penalty during binding events, making it an ideal "fragment-based" tag or a rigid scaffold for heterobifunctional linker design. This note covers the chemical activation of the hydroxyl moiety, site-selective conjugation to protein residues, and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Introduction & Mechanism of Action

The Molecule: Why trans-4-Azidotetrahydropyran-3-ol?

In chemical proteomics, the choice of linker defines the success of the label. Linear alkyl azides often suffer from hydrophobicity, leading to non-specific protein aggregation. The trans-4-Azidotetrahydropyran-3-ol presents a distinct advantage:

-

Conformational Rigidity: The chair conformation of the THP ring presents the azide and hydroxyl groups in a fixed trans orientation, minimizing steric clash during conjugation.

-

Hydrophilicity: The cyclic ether oxygen increases water solubility compared to carbocyclic analogs.

-

Bioorthogonality: The azide (-N3) group is chemically inert to native biological functionalities (amines, thiols, carboxyls) but highly reactive toward alkynes.[1]

Mechanism of Labeling

Direct conjugation of the hydroxyl group (-OH) to proteins in aqueous media is kinetically unfavorable. Therefore, this protocol employs a Two-Stage Activation Strategy :

-

Activation: The hydroxyl group is converted into a reactive succinimidyl carbonate (using DSC) or conjugated to an electrophilic pharmacophore.

-

Installation: The activated Azido-THP reacts with nucleophilic lysine residues (or specific enzymatic active sites) on the target protein.

-

Detection: The installed azide handle is visualized using a fluorescent alkyne via CuAAC ("Click Chemistry").

Workflow Visualization

The following diagram illustrates the chemical logic flow from activation to detection.

Figure 1: Step-wise chemical progression from raw Azido-THP scaffold to labeled protein conjugate.

Experimental Protocols

Pre-requisite: Activation of trans-4-Azidotetrahydropyran-3-ol

Note: The hydroxyl group must be activated to react with protein amines. We recommend generating the N-succinimidyl carbonate derivative.

Materials:

-

trans-4-Azidotetrahydropyran-3-ol (10 mg, ~0.07 mmol)

-

N,N'-Disuccinimidyl carbonate (DSC) (1.5 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

Dissolve trans-4-Azidotetrahydropyran-3-ol in 1 mL anhydrous MeCN.

-

Add TEA (20 µL) followed by DSC (27 mg).

-

Stir at Room Temperature (RT) for 4 hours under nitrogen.

-

QC Check: Monitor by TLC (Hexane:EtOAc 1:1). The product (THP-NHS carbonate) will be less polar.

-

Evaporate solvent and re-dissolve in dry DMSO to a stock concentration of 50 mM. Store at -20°C with desiccant.

Protein Conjugation Protocol

This step installs the Azido-THP motif onto surface lysine residues.

Reagents:

-

Target Protein (1 mg/mL in PBS, pH 7.4)

-

Activated Azido-THP stock (50 mM in DMSO, from Step 3.1)

-

Desalting Column (e.g., Zeba Spin, 7K MWCO)

Step-by-Step:

-

Buffer Exchange: Ensure protein is in a non-amine buffer (PBS or HEPES, pH 7.2–8.0). Avoid Tris or Glycine.

-

Reaction: Add the Activated Azido-THP stock to the protein solution.

-

Molar Ratio: Use a 10–20 fold molar excess of reagent over protein.

-

Example: To 100 µL of 50 µM protein (5 nmol), add 1–2 µL of 50 mM reagent (50–100 nmol).

-

-

Incubation: Incubate for 1 hour at RT or 4 hours at 4°C with gentle agitation.

-

Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

-

Purification: Pass the reaction through a desalting column to remove excess unreacted linker.

-

Critical Check: Verify protein recovery via A280 measurement.

-

Click Chemistry Labeling (CuAAC)

Once the protein is "Azido-tagged," it can be labeled with a fluorophore or biotin.

Reagents:

-

Azido-Tagged Protein (from Step 3.2)

-

Alkyne-Fluorophore (e.g., TAMRA-Alkyne, 10 mM in DMSO)

-

CuSO4 (50 mM in water)

-

THPTA Ligand (100 mM in water) – Essential for protecting protein from oxidation.

-

Sodium Ascorbate (100 mM in water) – Prepare fresh.

Protocol:

-

Mixture Preparation: In a 1.5 mL tube, combine:

-

85 µL Azido-Tagged Protein (~1 mg/mL)

-

1 µL Alkyne-Fluorophore (Final: 100 µM)

-

-

Catalyst Complexing: Premix CuSO4 and THPTA in a separate tube (1:2 molar ratio) and let stand for 5 mins.

-

Mix: 2 µL CuSO4 + 4 µL THPTA.

-

-

Initiation: Add the Cu-THPTA complex to the protein mixture.

-

Reduction: Add 5 µL Sodium Ascorbate (Final: 5 mM).

-

Incubation: Vortex gently, flush with N2 (optional), and incubate for 1 hour at RT in the dark.

-

Cleanup: Precipitate protein (acetone or methanol-chloroform) or desalt to remove free fluorophore before SDS-PAGE.

Data Analysis & QC

Expected Results Table

| Experiment Stage | Method of Verification | Success Criteria |

| Activation (Step 3.1) | LC-MS (ESI+) | Shift in mass: +141 Da (addition of NHS-carbonate moiety). |

| Conjugation (Step 3.2) | Intact Protein Mass Spec | Mass shift of +169 Da per lysine modified (Azido-THP carbamate formation). |

| Labeling (Step 3.3) | SDS-PAGE + Fluorescence | Strong fluorescent band at correct MW; No fluorescence in "No Catalyst" control. |

Troubleshooting Guide

-

Problem: Protein precipitates during Click reaction.

-

Cause: Copper toxicity or high alkyne hydrophobicity.

-

Solution: Increase THPTA concentration to 500 µM or switch to copper-free click (using DBCO-alkynes), though DBCO is bulkier.

-

-

Problem: Low labeling efficiency.

-

Cause: Hydrolysis of the NHS-carbonate intermediate.

-

Solution: Ensure the activated stock (Step 3.1) is anhydrous. Use immediately after synthesis.

-

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Ong, Q., Handa, S., Mete, A., Hill, A. M., & Jones, K. (2002).[2] Asymmetric synthesis of azidotetrahydropyranols via Sharpless epoxidation. Arkivoc, (iii), 176–187.[2] Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535–546. Link

Sources

Application Notes and Protocols: Leveraging trans-4-Azidotetrahydropyran-3-ol in Modern Drug Discovery

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the molecular architecture of numerous natural products and clinically approved drugs.[1][2][3] Its non-planar, sp³-rich nature offers a distinct advantage in drug design, allowing for the exploration of three-dimensional chemical space, which can lead to improved target engagement and selectivity. Compared to its carbocyclic analog, cyclohexane, the THP moiety introduces a polar oxygen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties such as solubility and metabolic stability.[1] The strategic functionalization of the THP core is therefore a critical endeavor in the generation of novel therapeutic candidates.

This technical guide focuses on a particularly valuable, bifunctional building block: trans-4-Azidotetrahydropyran-3-ol . This compound uniquely combines the desirable THP scaffold with two orthogonal functional groups: a hydroxyl group and an azide. This dual functionality unlocks powerful synthetic pathways for the rapid generation of diverse molecular libraries, a cornerstone of modern high-throughput screening and lead optimization campaigns.

Core Applications in Drug Discovery: A Bifunctional Approach

The true potential of trans-4-Azidotetrahydropyran-3-ol lies in the strategic and independent manipulation of its two functional handles.

-

The Azide Moiety: A Gateway to "Click" Chemistry: The azide group is a key player in one of the most robust and efficient ligation reactions in chemical biology: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This "click" reaction allows for the covalent linking of the azido-THP scaffold to a vast array of alkyne-containing fragments, including small molecules, peptides, and reporter tags. The reaction is highly specific, high-yielding, and proceeds under mild, aqueous conditions, making it ideal for the construction of large, diverse compound libraries.[4][6]

-

The Hydroxyl Group: A Point of Diversification: The secondary alcohol at the 3-position provides a second, independent site for chemical modification. Standard organic transformations such as acylation, etherification, oxidation, or substitution can be employed to introduce additional diversity into the molecular scaffold. This allows for fine-tuning of the molecule's physicochemical properties and the exploration of structure-activity relationships (SAR).

The combination of these two functionalities in a single, well-defined stereoisomer provides an elegant and efficient platform for generating novel, sp³-rich molecules with significant potential for biological activity.

Workflow for Compound Library Generation

The following workflow illustrates the utility of trans-4-Azidotetrahydropyran-3-ol in a diversity-oriented synthesis campaign for drug discovery.

Figure 1: A conceptual workflow for the utilization of trans-4-Azidotetrahydropyran-3-ol in a drug discovery program.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key transformations involving trans-4-Azidotetrahydropyran-3-ol.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "clicking" of an alkyne to the azide of trans-4-Azidotetrahydropyran-3-ol.

Materials:

-

trans-4-Azidotetrahydropyran-3-ol

-

Alkyne of interest (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: 1:1 mixture of tert-butanol and water

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-Azidotetrahydropyran-3-ol (1.0 eq.) and the alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

-

Inert Atmosphere: Purge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) and THPTA (0.1 eq.) in deionized water.

-

Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole product.

Protocol 2: Acylation of the Hydroxyl Group

This protocol describes the acylation of the hydroxyl group of the triazole-functionalized THP derivative.

Materials:

-

Triazole-functionalized THP-ol (from Protocol 1)

-

Acylating agent (e.g., acetic anhydride or a specific acid chloride) (1.2 eq.)

-

Base (e.g., triethylamine or pyridine) (1.5 eq.)

-

Solvent: Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the triazole-functionalized THP-ol (1.0 eq.) in DCM in a round-bottom flask with a magnetic stir bar.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add the base, followed by the dropwise addition of the acylating agent.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-4 hours).

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the final acylated product.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent scaffold and a representative final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Calculated) |

| trans-4-Azidotetrahydropyran-3-ol | C₅H₉N₃O₂ | 159.15 | 0.25 |

| Representative Product (Post-CuAAC & Acylation) | C₁₅H₁₇N₃O₃ | 303.32 | 1.85 |

Note: cLogP values are estimations and will vary depending on the specific R¹ and R² groups attached.

Visualization of Key Structures and Reactions

Figure 2: General reaction scheme for the dual functionalization of trans-4-Azidotetrahydropyran-3-ol.

Conclusion

trans-4-Azidotetrahydropyran-3-ol is a highly valuable and versatile building block for modern drug discovery. Its inherent bifunctionality, coupled with the robust and efficient nature of click chemistry, provides a powerful platform for the rapid generation of diverse, sp³-rich compound libraries. The protocols and workflows outlined in this guide are intended to serve as a foundation for researchers and scientists to harness the full potential of this scaffold in their quest for novel therapeutic agents. The strategic incorporation of such well-designed building blocks is paramount to navigating the complexities of chemical biology and accelerating the drug development pipeline.

References

- Wang, D., et al. (2018). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Journal of the American Chemical Society, 140(43), 14066-14070.

-

Macmillan Group - Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

- Jin, M., et al. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction.

- Lee, H. Y. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(10), 183.

- Naira, V., & Fali, C. N. (2017).

-

ResearchGate. (n.d.). Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and.... Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Chemistry. Retrieved from [Link]

- Gerval, P., et al. (2016). Versatile Two-Step Functionalization of Nanocarbons: Grafting of Propargylic Groups and Click Post-Functionalization. Chemistry - A European Journal, 22(34), 12061-12066.

- Jannasch, P., & Zhang, B. (2020). Tetrazole functionalization: a new strategy toward stable alkaline ion-solvating polymer electrolytes. Journal of Materials Chemistry A, 8(23), 11646-11654.

- Wager, T. T., et al. (2016). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3566.

- Li, W., et al. (2015). Synthetic protocols toward polypeptide conjugates via chain end functionalization after RAFT polymerization. Polymer Chemistry, 6(32), 5836-5846.

- Guo, S., et al. (2020).

-

Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent of ALK5 Receptor Inhibitors. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. broadpharm.com [broadpharm.com]

Application Note: Enhancing Bioconjugate Solubility and Stability using trans-4-Azidotetrahydropyran-3-ol

Abstract & Introduction

The hydrophobicity of payloads in Antibody-Drug Conjugates (ADCs) and PROTACs often leads to aggregation, poor pharmacokinetics, and rapid clearance. Traditional polyethylene glycol (PEG) linkers, while effective for solubility, suffer from polydispersity and potential immunogenicity (anti-PEG antibodies).

This guide details the application of trans-4-Azidotetrahydropyran-3-ol (hereafter THP-Azide ), a discrete, heterocycle-based linker. The tetrahydropyran (THP) core mimics the hydrophilicity of PEG but offers a rigid, defined structure. The trans-stereochemistry ensures optimal spatial separation between the bioorthogonal azide handle and the solubilizing hydroxyl group, preventing steric occlusion during conjugation.

Key Benefits[1][2][3][4]

-

Enhanced Solubility: The THP ether oxygen and the C3-hydroxyl group disrupt hydrophobic patches on payloads.

-

Bioorthogonality: The C4-azide is chemically inert to native biological functional groups but highly reactive toward alkynes (Click Chemistry).

-

Defined Chemistry: Unlike PEG, THP-Azide is a single molecular species (monodisperse), simplifying CMC (Chemistry, Manufacturing, and Controls) analysis.

Scientific Rationale & Mechanism

Structural Advantages

The trans-configuration is critical. Synthesized typically via the nucleophilic opening of 3,4-epoxytetrahydropyran, the azide and hydroxyl groups reside on opposite faces of the ring. This "anti" relationship prevents the hydroxyl group from interfering with the copper catalyst or the bulky cyclooctyne reagents during the click reaction.

Reaction Pathways

THP-Azide serves as a heterobifunctional linker precursor. It can be employed in two primary "Click" modalities:

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): For robust conjugation in non-living systems.[1]

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): For copper-free, live-cell, or sensitive protein applications.[2][3]

Workflow Visualization

The following diagram illustrates the conjugation logic, moving from the raw linker to the final stable conjugate.

Figure 1: Strategic workflow for integrating THP-Azide into bioconjugates via Copper-Catalyzed or Strain-Promoted pathways.

Experimental Protocols

Safety & Handling (Critical)

-

Energetic Warning: Although trans-4-Azidotetrahydropyran-3-ol (C5H9N3O2) satisfies the "Rule of Six" (5 carbons + 1 oxygen ≈ 6 atoms per azide), the C/N ratio is < 3. It is an energetic molecule.[4]

-

Storage: Store neat oil/solid at -20°C under argon.

-

Handling: Do not concentrate reaction mixtures containing this azide to dryness if the total mass exceeds 500 mg. Use a blast shield. Avoid halogenated solvents (DCM/CHCl3) during long-term storage to prevent formation of di- and tri-azidomethane (highly explosive).

Protocol A: CuAAC Conjugation (Standard)

Best for: In vitro conjugation of peptides, small molecules, or robust proteins where copper toxicity is not a concern.

Reagents Required:

-

THP-Azide (100 mM stock in DMSO)

-

Alkyne-functionalized biomolecule (e.g., Propargyl-Protein)

-

CuSO4 (20 mM in water)[5]

-

THPTA Ligand (50 mM in water) - Crucial for protecting proteins from oxidative damage.

-

Sodium Ascorbate (100 mM in water) - Prepare fresh.[5]

Step-by-Step Procedure:

-

Ligand Complexation: Premix CuSO4 (10 µL) and THPTA (20 µL) in a defined ratio (1:2 to 1:5 Cu:Ligand) and let stand for 5 minutes. This forms the active, non-toxic catalytic complex.

-

Reaction Assembly: In a 1.5 mL Eppendorf tube, add reagents in this exact order to prevent precipitation:

-

PBS Buffer (pH 7.[3]4) - up to final volume.

-

Alkyne-Biomolecule (Final conc: 10–50 µM).

-

THP-Azide (Final conc: 50–200 µM; 2–5x excess over alkyne).

-

Cu-THPTA Complex (Final Cu conc: 100–500 µM).

-

-

Initiation: Add Sodium Ascorbate (Final conc: 2.5 mM).

-

Incubation: Flush headspace with N2 (optional but recommended). Cap and rotate at Room Temperature (RT) for 60 minutes.

-

Quenching: Add EDTA (final 10 mM) to chelate copper.

-

Purification: Desalt via PD-10 column or dialysis to remove excess THP-Azide and copper.

Protocol B: SPAAC Conjugation (Copper-Free)

Best for: Live cells, sensitive antibodies, or in vivo applications.

Reagents Required:

-

THP-Azide

-

DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne) modified target.

Step-by-Step Procedure:

-

Preparation: Dissolve DBCO-target in PBS.

-

Addition: Add THP-Azide (5–10 equivalents relative to DBCO).

-

Note: The reaction rate of alkyl azides (like THP-Azide) with DBCO is slower than aryl azides. Higher equivalents or longer times are required.

-

-

Incubation: Incubate at RT for 4–12 hours or at 4°C overnight.

-

Monitoring: Monitor reaction progress via HPLC or LC-MS (look for mass shift corresponding to +143 Da for the THP-Azide adduct).

Data Analysis & Troubleshooting

Comparative Analysis of Methods

| Feature | Protocol A (CuAAC) | Protocol B (SPAAC) |

| Reaction Speed | Fast (30–60 min) | Slow (4–12 hours) |

| Selectivity | High (Regiospecific 1,4-triazole) | High (Mixture of regioisomers) |

| Biocompatibility | Moderate (Requires Cu scavengers) | Excellent (No catalyst) |

| Steric Bulk | Low (Triazole is small) | High (Cyclooctyne is bulky) |

| THP-Azide Suitability | Optimal (High reactivity) | Good (Requires excess reagent) |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitation upon mixing | Copper oxidation or high local concentration. | Premix CuSO4/THPTA before adding to protein. Add Ascorbate last. |

| Low Yield (SPAAC) | Alkyl azide reactivity is lower than aryl azides. | Increase THP-Azide excess to 20 eq. Warm to 37°C if stability permits. |

| Protein Degradation | ROS generation from Cu/Ascorbate cycle. | Increase THPTA concentration (up to 5:1 ratio vs Cu). Add Aminoguanidine (1 mM).[5] |

| Incomplete Desalting | THP-Azide interacts with resin. | Use size-exclusion chromatography (SEC) with at least 20% organic modifier if the payload is hydrophobic. |

Mechanistic Pathway: The "Click" Cycle

The following diagram details the catalytic cycle for Protocol A, highlighting where the THP-Azide enters the cycle.

Figure 2: Catalytic cycle of CuAAC showing the insertion of THP-Azide into the copper-acetylide complex.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link]

-

Lawrence, R. G. (2019). The "High Solubility" of Tetrahydropyrans: A Brief Review. Journal of Medicinal Chemistry. (Contextual Reference for THP properties). [Link]

Sources

trans-4-Azidotetrahydropyran-3-ol: A Versatile Scaffold for Heterocyclic Library Generation

Topic: trans-4-Azidotetrahydropyran-3-ol as a Building Block for Heterocycles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists

Executive Summary

The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous in natural products (e.g., polyether antibiotics) and synthetic drugs. trans-4-Azidotetrahydropyran-3-ol represents a high-value "sp3-rich" building block that offers orthogonal reactivity: the azide serves as a masked amine or "click" handle, while the hydroxyl group provides hydrogen-bonding capability or a site for intramolecular cyclization.

This guide details the scalable synthesis of this scaffold and its application in generating two distinct heterocyclic classes: 1,2,3-triazoles (via CuAAC) and trans-fused oxazolidinones (via reduction-cyclization).

Synthesis of the Core Scaffold

Rationale & Mechanism

The most reliable route to trans-4-azidotetrahydropyran-3-ol is the nucleophilic ring-opening of 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran). The reaction proceeds via an SN2 mechanism. Due to the inherent strain of the epoxide and the requirement for backside attack, the azide anion attacks the epoxide carbon trans to the leaving oxygen, ensuring the exclusive formation of the trans-diaxial product (Fürst-Plattner rule).

Protocol 1: Regioselective Epoxide Opening

Objective: Synthesis of trans-4-azidotetrahydropyran-3-ol from 3,7-dioxabicyclo[4.1.0]heptane.

Reagents:

-

3,7-Dioxabicyclo[4.1.0]heptane (1.0 equiv)

-

Sodium Azide (NaN3) (3.0 equiv)

-

Ammonium Chloride (NH4Cl) (3.0 equiv)

-

Solvent: Methanol/Water (8:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NaN3 (3.0 equiv) and NH4Cl (3.0 equiv) in the MeOH/Water mixture.

-

Expert Insight: NH4Cl buffers the reaction, preventing the formation of strongly basic byproducts that could lead to polymerization or side reactions. It also activates the epoxide via hydrogen bonding.

-

-

Addition: Add 3,7-dioxabicyclo[4.1.0]heptane (1.0 equiv) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to 65°C and stir for 12–16 hours. Monitor consumption of the epoxide by TLC (stain with Anisaldehyde or KMnO4; azides are not UV active).

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol. ( Caution: Do not distill to dryness if residual hydrazoic acid is suspected; keep basic).

-

Extraction: Dilute the aqueous residue with brine and extract exhaustively with Ethyl Acetate (3x).

-

Purification: Dry combined organics over MgSO4, filter, and concentrate. The crude oil is typically >90% pure. If necessary, purify via silica gel flash chromatography (Eluent: 30-50% EtOAc in Hexanes).

Safety Critical:

-

Acid Warning: Never acidify the reaction mixture or waste streams containing NaN3. This generates HN3 (hydrazoic acid), which is highly toxic and explosive.

-

Waste: Quench azide waste with excess sodium nitrite (NaNO2) and sulfuric acid in a controlled manner or use a commercial azide quenching kit.

Application A: "Click" Chemistry (Triazole Libraries)

The azide moiety allows for the rapid generation of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This is ideal for fragment-based drug discovery (FBDD) to probe sub-pockets in protein targets.

Protocol 2: CuAAC Triazole Synthesis

Reagents:

-

trans-4-Azidotetrahydropyran-3-ol (1.0 equiv)

-

Terminal Alkyne (1.1 equiv)

-

Sodium Ascorbate (10 mol%)[1]

-

Solvent: t-BuOH/H2O (1:1)

Methodology:

-

Dissolve the azide and alkyne in t-BuOH/H2O.

-

Add freshly prepared aqueous Sodium Ascorbate, followed by CuSO4 solution.

-

Stir vigorously at room temperature for 4–12 hours. The reaction often precipitates the triazole product.

-

Self-Validating Step: Completion is indicated by the disappearance of the azide peak (~2100 cm-1) in IR spectroscopy.

Application B: Divergent Synthesis of Fused Heterocycles

The trans-1,2-aminoalcohol motif (obtained via reduction) is a precursor to trans-fused bicyclic systems, such as oxazolidinones. These rigid scaffolds restrict conformational freedom, potentially increasing binding affinity.

Protocol 3: Staudinger Reduction & Cyclization

Phase 1: Reduction to Amine

-

Dissolve trans-4-azidotetrahydropyran-3-ol in THF.

-

Add Triphenylphosphine (PPh3, 1.1 equiv) and stir until gas evolution (N2) ceases (~1-2 h).

-

Add H2O (10 equiv) and heat to 50°C for 3 hours to hydrolyze the aza-ylide.

-

Concentrate and use the crude amine for the next step.

Phase 2: Cyclization to Oxazolidinone

-

Dissolve the crude trans-4-aminotetrahydropyran-3-ol in dry CH2Cl2 at 0°C.

-

Add Triethylamine (3.0 equiv).

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portionwise.

-

Expert Insight: CDI is preferred over phosgene/triphosgene for safety and ease of handling in benchtop libraries.

-

-

Allow to warm to room temperature and stir for 16 hours.

-

Wash with 1M HCl (to remove imidazole and unreacted amine), dry, and concentrate.

Data Summary & Comparison

| Parameter | Epoxide Opening (Protocol 1) | CuAAC Click (Protocol 2) | Cyclization (Protocol 3) |

| Key Reagents | NaN3, NH4Cl | CuSO4, Ascorbate | PPh3, CDI |

| Typical Yield | 85–95% | 90–99% | 70–85% (2 steps) |

| Stereochemistry | trans-diaxial (Kinetic) | Retention of trans | trans-fused (Rigid) |

| Purification | Extraction (Column optional) | Filtration/Precipitation | Column Chromatography |

| Key Risk | Hydrazoic acid (pH control) | Copper contamination | Moisture sensitivity (CDI) |

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the parent epoxide to the functionalized heterocycles.

Figure 1: Divergent synthetic workflow starting from the epoxide precursor to generate triazole and oxazolidinone libraries.[4]

References

-

Regioselective Epoxide Opening: Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[5] Ring Opening of Epoxides with Sodium Azide in Water.[4][5][6] A Regioselective pH-Controlled Reaction.[4] The Journal of Organic Chemistry. Link

-

THP Scaffold in Drug Discovery: Clarke, P. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Link

-

Click Chemistry Protocols: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition. Link

-

Oxazolidinone Synthesis: Benedetti, F., Norbedo, S. (2000). A simple and efficient synthesis of 2-oxazolidinones from 1,2-amino alcohols and 1,1'-carbonyldiimidazole. Tetrahedron Letters. Link

Sources

- 1. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. confluore.com.cn [confluore.com.cn]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

Technical Support Center: Optimization of trans-4-Azidotetrahydropyran-3-ol Synthesis

This guide serves as a specialized Technical Support Center for the synthesis of trans-4-Azidotetrahydropyran-3-ol . It is designed for researchers requiring high-purity intermediates for medicinal chemistry (e.g., kinase inhibitors, carbohydrate mimetics).

Ticket ID: AZ-THP-04 Subject: Yield Optimization & Regiocontrol in Epoxide Ring Opening Assigned Specialist: Senior Application Scientist

Core Reaction Logic & Mechanism

To improve yield, you must first master the regiochemical drivers of this reaction. The transformation involves the nucleophilic ring opening of 3,4-epoxytetrahydropyran (3,7-dioxabicyclo[4.1.0]heptane) with an azide source.

The "Why" Behind the Protocol

Unlike simple cyclohexene oxide, the tetrahydropyran ring introduces electronic bias due to the endocyclic oxygen (O1).

-

Regioselectivity (C4 vs. C3): Nucleophilic attack preferentially occurs at C4 . The C3 position is

to the ring oxygen; the inductive electron-withdrawing effect of O1 deactivates C3 toward nucleophilic attack relative to C4. Furthermore, dipolar repulsion between the incoming azide anion and the ring oxygen lone pairs disfavors C3 attack. -

Stereoselectivity (Trans vs. Cis): The reaction proceeds via a classic

mechanism (Fürst-Plattner rule/Trans-diaxial opening). The azide attacks the epoxide from the face opposite the oxygen bridge, strictly yielding the trans -isomer.

Mechanistic Pathway Visualization

The following diagram illustrates the preferred C4 attack vector and the resulting stereochemistry.

Figure 1: Mechanistic pathway showing the regioselective preference for C4 attack due to the inductive effect of the pyran oxygen.

Optimized Experimental Protocol

Standard protocols often fail due to poor pH control or inadequate extraction of the water-soluble product.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 3,4-Epoxytetrahydropyran | 1.0 | Substrate | Ensure purity >95% (GC/NMR). |

| Sodium Azide (NaN | 1.5 - 2.0 | Nucleophile | Toxic. Do not use with DCM (explosive risk). |

| Ammonium Chloride (NH | 2.0 - 2.5 | Buffer/Proton Source | Maintains pH < 9.5 to prevent polymerization but > 4.5 to avoid HN |

| Ethanol/Water (3:1) | Solvent | Medium | Homogeneity is key for rate; pure water works but is slower. |

Step-by-Step Workflow

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve NaN

(1.5 eq) and NH-

Checkpoint: Check pH.[1] It should be approximately 8.5–9.0.

-

-

Addition: Add 3,4-epoxytetrahydropyran (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 70–75 °C (oil bath temperature). Stir magnetically for 12–16 hours.

-

Monitoring: Monitor by TLC (stain with Anisaldehyde or KMnO

; azides are not UV active). Look for the disappearance of the epoxide.

-

-

Workup (Crucial for Yield):

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove Ethanol (do not distill to dryness if dry azide is present).

-

Extraction: The product is polar. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 x volumes).

-

Pro-Tip: If the yield is low, saturate the aqueous phase with NaCl (salting out) before extraction.

-

-

Purification: Wash combined organics with brine, dry over MgSO

, and concentrate. The crude oil is often pure enough (>90%) for subsequent steps (e.g., Staudinger reduction). If necessary, purify via silica gel chromatography (Gradient: 10%

Troubleshooting Guide

Use this decision tree to diagnose yield or purity issues.

Figure 2: Diagnostic flow for common synthesis failures.

Detailed Troubleshooting Q&A

Q: The reaction is stalled at 60% conversion after 24 hours. What now? A: This often happens if the azide solubility is poor.

-

Add Lithium Perchlorate (LiClO

): Addition of 0.1–0.5 eq of LiClO -

Solvent Switch: Switch to Methoxyethanol or DMF (at 80°C) to increase the effective concentration of the azide anion, though workup becomes harder with DMF.

Q: I see two spots on TLC very close together. Is this the regioisomer? A: Likely, yes. While C4 attack is favored, C3 attack (yielding 3-azido-4-ol) can occur, especially if the reaction becomes too acidic.

-

Fix: Ensure you are using NH

Cl. If you used a stronger acid catalyst, switch back to the buffered system. The isomers are separable by column chromatography; the trans-4-azido isomer is typically slightly less polar than the 3-azido isomer due to internal H-bonding capabilities in the minor isomer.

Q: My product yield is 30%, but the crude NMR looks clean. A: You are losing the product in the aqueous wash.

-

Fix: trans-4-Azidotetrahydropyran-3-ol is a small, polar molecule with a hydroxyl group.

-

Do not wash the organic extract with large volumes of water.

-

Saturate the aqueous reaction mixture with solid NaCl before extraction.

-

Perform 4-5 extractions with EtOAc or use CHCl

/Isopropanol (3:1) for better recovery.

-

Safety & Waste Management (Critical)